BenchChemオンラインストアへようこそ!

5-Methylhexa-3,5-dien-2-one

Flavor Chemistry Sensory Analysis Threshold Determination

5-Methylhexa-3,5-dien-2-one (CAS 20432-49-9, molecular formula C₇H₁₀O, molecular weight 110.15 g/mol) is an acyclic conjugated dienone. It is characterized by a conjugated diene system adjacent to a ketone functional group, which is the basis for its distinctive reactivity profile and its occurrence as a potent aroma component in various natural food matrices.

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
Cat. No. B15316382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylhexa-3,5-dien-2-one
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESCC(=C)C=CC(=O)C
InChIInChI=1S/C7H10O/c1-6(2)4-5-7(3)8/h4-5H,1H2,2-3H3/b5-4+
InChIKeyXUUGSSQXYWMELT-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylhexa-3,5-dien-2-one: Baseline Characterization for Procurement and Analytical Reference


5-Methylhexa-3,5-dien-2-one (CAS 20432-49-9, molecular formula C₇H₁₀O, molecular weight 110.15 g/mol) is an acyclic conjugated dienone [1]. It is characterized by a conjugated diene system adjacent to a ketone functional group, which is the basis for its distinctive reactivity profile and its occurrence as a potent aroma component in various natural food matrices [2]. The compound is a liquid at ambient temperature and is utilized in flavor and fragrance applications due to its characteristic organoleptic properties.

Why Generic Substitution Fails: 5-Methylhexa-3,5-dien-2-one vs. Structurally Similar Ketones


The substitution of 5-Methylhexa-3,5-dien-2-one with seemingly close structural analogs, such as 6-Methyl-5-hepten-2-one or (E)-5-Methyl-3-hexen-2-one, is not functionally equivalent and can lead to significant deviations in sensory performance and analytical behavior. These compounds exhibit distinct odor character profiles, ranging from citrusy and fruity to sweet and cheesy, which precludes their use as direct drop-in replacements [1]. Furthermore, key quantitative parameters, such as aroma detection threshold and chromatographic retention indices, differ substantially. The ultra-low detection threshold of 5-Methylhexa-3,5-dien-2-one at 0.01 ppb is a critical differentiator [2]. Reliance on generic sourcing without verifying these specific quantitative metrics poses a risk to product consistency and the integrity of scientific data.

Quantitative Differentiation Evidence for 5-Methylhexa-3,5-dien-2-one vs. Key Comparators


Aroma Detection Threshold: 5-Methylhexa-3,5-dien-2-one vs. 6-Methyl-5-hepten-2-one

5-Methylhexa-3,5-dien-2-one possesses an exceptionally low odor detection threshold of 0.01 ppb [1]. In comparison, 6-Methyl-5-hepten-2-one (also known as sulcatone) exhibits a significantly higher odor threshold, reported at 50 ppb in water [2]. This 5,000-fold difference in potency directly influences the quantity required to achieve a given sensory impact, making 5-Methylhexa-3,5-dien-2-one a far more efficient aroma compound on a weight basis.

Flavor Chemistry Sensory Analysis Threshold Determination

Organoleptic Profile Differentiation: 5-Methylhexa-3,5-dien-2-one vs. (E)-5-Methyl-3-hexen-2-one

The sensory character of 5-Methylhexa-3,5-dien-2-one is described as spicy, fragrant, warm, aromatic, and penetrating, with a lavender-like nuance and a slightly bitter aftertaste . In contrast, (E)-5-Methyl-3-hexen-2-one is characterized by a sweet, berry, and cheesy odor profile [1]. This fundamental divergence in sensory direction underscores that the two compounds are not interchangeable for creating specific flavor or fragrance effects.

Flavor Chemistry Sensory Science Aroma Characterization

Structural Basis for Reactivity: 5-Methylhexa-3,5-dien-2-one vs. 3,5-Hexadien-2-one

The 5-methyl substitution in 5-Methylhexa-3,5-dien-2-one (C₇H₁₀O) distinguishes it from the unsubstituted 3,5-hexadien-2-one (C₆H₈O). This methyl group introduces steric and electronic effects that modulate the reactivity of the conjugated dienone system [1]. While direct comparative kinetic studies are not publicly available, this structural feature is a primary determinant of reaction outcomes in pericyclic processes like Diels-Alder cycloadditions, where steric bulk can alter regio- and stereoselectivity compared to the parent scaffold.

Synthetic Chemistry Molecular Structure Reactivity

Natural Occurrence Profile: 5-Methylhexa-3,5-dien-2-one as a Marker of Authentic Food Flavors

5-Methylhexa-3,5-dien-2-one has been reported as a natural constituent in a diverse range of cooked and processed foods, including chicken fat, grilled and roasted beef, boiled mutton, raw cured pork, roasted peanut, soybean, mushrooms, malt, and buckwheat [1]. This broad and well-documented natural occurrence profile is a key differentiator from many synthetic flavor compounds that may only be found in a narrow range of sources or not at all in nature.

Food Science Authenticity Natural Occurrence

Best-Fit Application Scenarios for 5-Methylhexa-3,5-dien-2-one


High-Impact Flavor Formulation for Savory and Spice Blends

Due to its exceptionally low detection threshold of 0.01 ppb and its spicy, warm, and aromatic character, 5-Methylhexa-3,5-dien-2-one is optimally used in trace amounts to provide a potent and authentic savory or spice note. It is particularly effective in flavor systems for processed meats, savory snacks, and culinary spice blends where a warm, penetrating, lavender-like nuance is desired [1]. Its high potency allows for significant cost savings compared to using less efficient aroma chemicals.

Creation of 'Nature-Identical' and 'Authentic' Flavor Profiles

With its documented natural occurrence in over ten food matrices—including grilled beef, roasted peanut, and mushrooms—this compound is a prime candidate for developing nature-identical flavor compositions [1]. It is particularly valuable for food manufacturers seeking to label their products with 'natural flavor' claims, as its presence helps reconstruct the complex aroma profiles of cooked, roasted, and fermented foods.

Synthetic Intermediate for Complex Dienone-Derived Structures

The 5-methyl substituted conjugated dienone core of this compound makes it a distinct and valuable building block in organic synthesis. Researchers can leverage the specific steric and electronic properties conferred by the methyl group to control the regio- and stereoselectivity of pericyclic reactions, such as Diels-Alder cycloadditions [2]. It is a preferred intermediate over the unsubstituted 3,5-hexadien-2-one for applications requiring the synthesis of sterically defined cyclic frameworks.

Analytical Reference Standard for Food Volatile Analysis

Given its confirmed presence in a wide variety of food volatiles and its specific organoleptic properties, 5-Methylhexa-3,5-dien-2-one serves as a valuable analytical reference standard for GC-MS and GC-Olfactometry (GC-O) methods [1]. Laboratories engaged in food authentication, quality control, or flavor research rely on this compound for accurate peak identification and quantitation in complex food matrices.

Quote Request

Request a Quote for 5-Methylhexa-3,5-dien-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.